molecular formula C11H10N4OS B487265 methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether CAS No. 724430-08-4

methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether

Cat. No.: B487265
CAS No.: 724430-08-4
M. Wt: 246.29g/mol
InChI Key: OPEQCMPSGIGDIN-UHFFFAOYSA-N
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Description

methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether typically involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme PARP-1, which plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis . Additionally, it can disrupt membrane integrity in fungal cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further drug development .

Properties

CAS No.

724430-08-4

Molecular Formula

C11H10N4OS

Molecular Weight

246.29g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3

InChI Key

OPEQCMPSGIGDIN-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC

Origin of Product

United States

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